8-Azabicyclo[3.2.1]octane-8-carboxaldehyde
Overview
Description
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde is a chemical compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and are found in various plant species. The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids, making it a significant structure in organic and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-azabicyclo[3.2.1]octane-8-carboxaldehyde can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic starting materials that contain the necessary stereochemical information . Another method includes the desymmetrization of achiral tropinone derivatives . These processes often require specific catalysts and reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to create derivatives with different properties and activities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing various tropane alkaloids, which have significant biological activities . In biology and medicine, these compounds are studied for their potential therapeutic effects, including their use as anticholinergic agents and in the treatment of neurological disorders . Additionally, in the industry, this compound is used in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 8-azabicyclo[3.2.1]octane-8-carboxaldehyde involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, it can bind to and inhibit acetylcholine receptors, leading to anticholinergic effects . This interaction can affect neurotransmission and has implications for treating various neurological conditions .
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane-8-carboxaldehyde can be compared to other similar compounds, such as cocaine, atropine, and scopolamine, which also belong to the tropane alkaloid family . These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities. The unique properties of this compound make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-8-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-6-9-7-2-1-3-8(9)5-4-7/h6-8H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOGIYLLQDBXKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)N2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338466 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56771-95-0 | |
Record name | 8-Azabicyclo[3.2.1]octane-8-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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